Putraflavone

Overview

Description

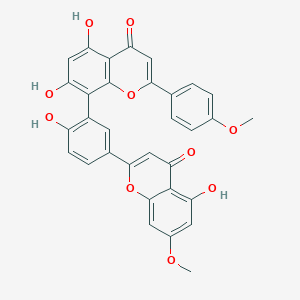

Putraflavone is a biflavonoid compound found in various plant species, including Putranjiva roxburghii and Ginkgo biloba. Biflavonoids are a class of flavonoids that consist of two flavonoid units linked together. This compound has been studied for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities.

Mechanism of Action

Target of Action

Putraflavone, a derivative of amentoflavone, has been found to target the non-structural protein of SARS-CoV-2 . It also interacts with the Beta-secretase 1 (BACE1) protein in humans . These targets play crucial roles in the pathogenesis of diseases such as COVID-19 and Alzheimer’s disease.

Mode of Action

This compound interacts strongly with its targets, leading to changes in their function. For instance, in the case of SARS-CoV-2, it inhibits the main protease (MPRO or 3CLPRO), which is involved in the processing and release of translated non-structural proteins (nsps) . This interaction disrupts the virus’s replication process, thereby inhibiting its spread.

Biochemical Pathways

This compound, being a biflavonoid, has been associated with anti-inflammatory action . It inhibits the release of histamine from mast cells, suggesting its potential in anti-allergic action . Furthermore, it inhibits phospholipase A2 and cyclooxygenase-2, which are key enzymes in the inflammatory response . By regulating these pathways, this compound can potentially mitigate inflammation and allergic reactions.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been studied using in silico methods . These properties are crucial in determining the bioavailability of the compound.

Result of Action

The interaction of this compound with its targets leads to molecular and cellular effects that can potentially inhibit the progression of diseases. For instance, its interaction with the main protease of SARS-CoV-2 can inhibit the replication of the virus, thereby mitigating the symptoms of COVID-19 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the gene expression and hence the effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Putraflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit phospholipase A2 and cyclooxygenase-2, enzymes involved in the inflammatory response . Additionally, it interacts with reactive oxygen species, reducing oxidative stress and exhibiting antioxidant properties . These interactions highlight the compound’s potential in modulating inflammatory and oxidative pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . It also affects the nuclear factor kappa-B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, which are critical in regulating inflammation and cell survival . These effects underscore this compound’s potential in managing inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of specific enzymes, such as phospholipase A2 and cyclooxygenase-2 . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound modulates gene expression by interacting with transcription factors like NF-κB, leading to decreased expression of inflammatory genes . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods In vitro and in vivo studies have demonstrated that this compound’s anti-inflammatory and antioxidant effects persist over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without causing toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . These findings indicate the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and catalase . Additionally, this compound affects metabolic flux by altering the levels of key metabolites, contributing to its overall bioactivity . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that this compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters . Understanding these factors is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Putraflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the dimerization of flavonoid units through oxidative coupling reactions. The reaction conditions typically include the use of oxidizing agents such as ferric chloride or potassium ferricyanide in an organic solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the biflavonoid structure.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. The leaves of Putranjiva roxburghii and Ginkgo biloba are commonly used for this purpose. The extraction process typically involves the use of solvents such as ethanol, methanol, or ethyl acetate to isolate the biflavonoid from the plant material. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC) to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Putraflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavonoids.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride, potassium permanganate, and hydrogen peroxide. These reactions are typically carried out in organic solvents like methanol or ethanol.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids and other reduced forms.

Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Chemistry: Putraflavone is used as a model compound in studies of biflavonoid synthesis and reactivity.

Biology: It has been investigated for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage.

Medicine: this compound exhibits anti-inflammatory and antiviral activities, making it a potential candidate for the development of therapeutic agents for inflammatory diseases and viral infections.

Industry: The compound is used in the formulation of dietary supplements and nutraceuticals due to its health-promoting properties.

Comparison with Similar Compounds

Putraflavone is structurally similar to other biflavonoids such as amentoflavone, bilobetin, and ginkgetin. it has unique properties that distinguish it from these compounds:

Amentoflavone: Both this compound and amentoflavone exhibit antioxidant and anti-inflammatory activities, but this compound has shown stronger antiviral properties.

Bilobetin: While bilobetin also has antioxidant properties, this compound has a broader spectrum of biological activities, including antiviral effects.

Ginkgetin: Ginkgetin is known for its anti-inflammatory and neuroprotective effects, whereas this compound has additional antiviral properties.

List of Similar Compounds

- Amentoflavone

- Bilobetin

- Ginkgetin

- Podocarpusflavone A

- Hinokiflavone

- Heveaflavone

This compound’s unique combination of antioxidant, anti-inflammatory, and antiviral activities makes it a promising compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name |

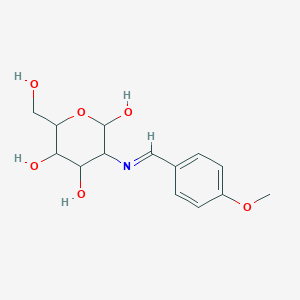

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTVUTQZSAZUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178299 | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23624-21-7 | |

| Record name | Putraflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is putraflavone and where is it found?

A1: this compound, also known as podocarpusflavone-B, is a naturally occurring biflavonoid. Biflavonoids are a class of compounds known for their diverse biological activities. This compound has been isolated from various plant species, including Putranjiva roxburghii [], Podocalyx loranthoides [], Senefelderopsis chiribiquetensis [], Selaginella doederleinii [], and Elateriospermum tapos [].

Q2: Are there other biflavonoids similar to this compound found in the same plants?

A2: Yes, studies have identified other biflavonoids alongside this compound in several plant species. For example, amentoflavone and 4'-O-methylamentoflavone have been found alongside this compound in Putranjiva roxburghii []. Similarly, Podocalyx loranthoides contains podocarpus flavone A in addition to this compound [].

Q3: What is the structural characterization of this compound?

A3: this compound (Podocarpusflavone-B) is a biflavonoid, meaning it consists of two flavonoid units joined together. While the provided abstracts don't give the exact molecular formula and weight, they describe its structure as 7,4'''-di-O methylamentoflavone []. This information can be used to determine its molecular formula and weight. Spectroscopic data, particularly from NMR and MS techniques, are crucial in confirming the structure of this compound and differentiating it from other closely related biflavonoids.

Q4: What are the potential applications of this compound?

A4: Research suggests that this compound, like other biflavonoids, possesses potential biological activities. For instance, a study demonstrated its antifeedant effect against the grain pest Sitophilus zeamais [], suggesting potential applications in insect pest control.

Q5: How was this compound discovered and characterized?

A5: The discovery of this compound was first reported from the leaves of Putranjiva roxburghii Wall. []. Initially named "this compound", it was later identified to be identical to podocarpusflavone-B, previously isolated from Podocarpus macrophylla D. Don.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)